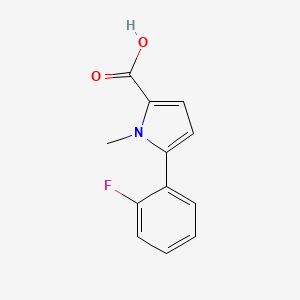
5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
説明
“5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is an organic compound. It is an ether and can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .
Synthesis Analysis
The synthesis of a similar compound, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, has been described in patents . The synthesis involves several steps, including the reaction of 2-fluoro acetophenone with a bromination reagent, cyclization in a hydrogen chloride-ethyl acetate solution, catalytic dechlorination, and hydrogenation reduction . Another method involves a one-step reaction using 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile as a main reactant and Raney nickel as a catalyst .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, include bromination, cyclization, dechlorination, and hydrogenation . These reactions involve changes in the molecular structure and the formation of new bonds.科学的研究の応用
Aurora Kinase Inhibition
5-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid derivatives have been investigated for their potential in treating cancer through the inhibition of Aurora A kinase. Such compounds could offer new pathways for cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Spectral and Theoretical Studies
Research involving structural and spectral analysis, as well as theoretical investigations, has been conducted on related pyrrole-2-carboxylic acid derivatives. These studies enhance the understanding of the chemical properties and potential applications of such compounds (S. Viveka et al., 2016).
Antimycobacterial Agents
Certain derivatives of this compound have emerged as promising antimycobacterial agents. Their ability to interfere with iron homeostasis makes them potential candidates for treating mycobacterial infections (M. Mori et al., 2022).
Antitumor Properties
Research on 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters, closely related to this compound, has revealed significant antitumor properties. Such compounds have been evaluated for their cytotoxicity against various cancer cell lines, providing insights into potential cancer treatments (F. Liu et al., 2006).
Crystallographic Studies
Crystallographic studies of related pyrrole-3-carboxylic acids offer insights into the molecular and structural properties of these compounds. Such research aids in the understanding of their biological activity and potential pharmaceutical applications (J. Maurin et al., 2002).
Lanthanide Complexes
Pyrrole-derivatized carboxylate ligands, similar in structure to this compound, have been used to prepare lanthanide coordination compounds. These complexes have been synthesized and structurally characterized, exploring their potential in luminescent properties (Ga‐Lai Law et al., 2007).
Amylolytic Agents
Novel fluorine-bearing quinoline-4-carboxylic acids, related to this compound, have shown high to moderate activity against Aspergillus fungi, indicating their potential as amylolytic agents (M. Makki et al., 2012).
Antibiotic Biosynthesis
In the biosynthesis of aminocoumarin antibiotics, pyrrolyl-2-carboxyl pharmacophores are key for targeting the ATP-binding site of GyrB, inhibiting bacterial type-II topoisomerase DNA gyrase. This highlights the significant role of pyrrole carboxylic acids in antibiotic development (S. Garneau‐Tsodikova et al., 2006).
Langmuir Monolayers
Research on 5'-phenyl-m-terphenyl carboxylic acid derivatives, including fluorine substitutions, has explored their application in Langmuir monolayers. This research is significant for understanding the surface properties of such compounds (P. Dynarowicz-L&acedil;tka et al., 2001).
Safety and Hazards
作用機序
Target of Action
A structurally similar compound, ataluren , targets nonsense mutations in the dystrophin gene . This gene plays a crucial role in muscle function, and its mutation can lead to Duchenne muscular dystrophy .
Mode of Action
Ataluren, a similar compound, enables ribosomal readthrough of mRNA containing premature stop codons . This action prevents premature termination of protein chains, allowing for the production of full-length, functional proteins .
Biochemical Pathways
Ataluren’s action on the dystrophin gene impacts the production of dystrophin, a protein essential for muscle fiber function . Disruption of this pathway can lead to muscular dystrophy .
Pharmacokinetics
Similar compounds like ataluren are orally administered . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need further investigation to determine its bioavailability and pharmacokinetic profile.
Result of Action
Ataluren’s action results in the production of full-length dystrophin protein, potentially mitigating the effects of duchenne muscular dystrophy .
特性
IUPAC Name |
5-(2-fluorophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-14-10(6-7-11(14)12(15)16)8-4-2-3-5-9(8)13/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCQFQKNZBLIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)
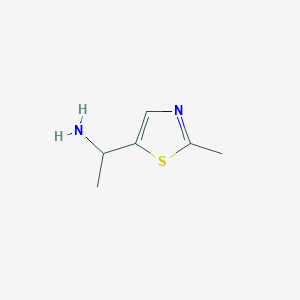



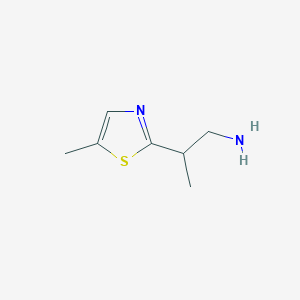
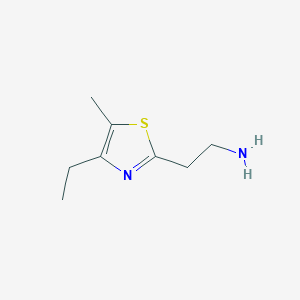

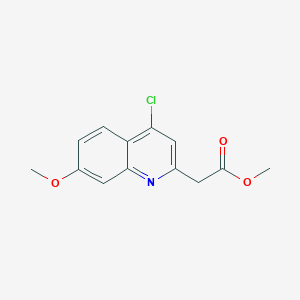
![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)
![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)
![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)
